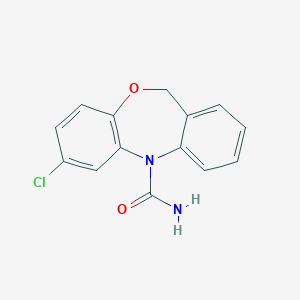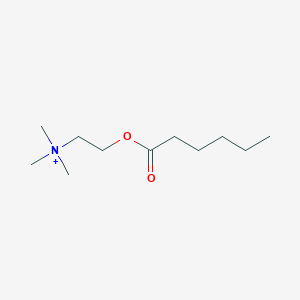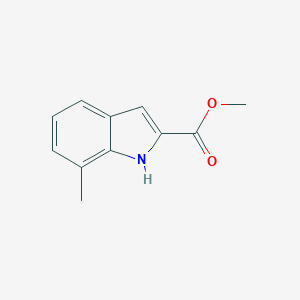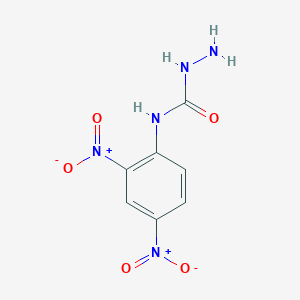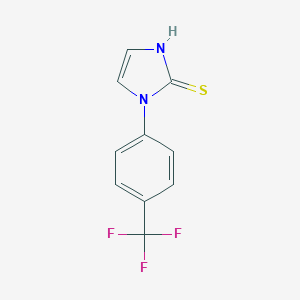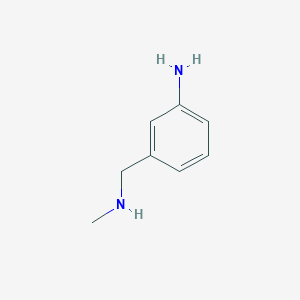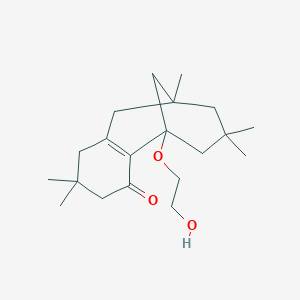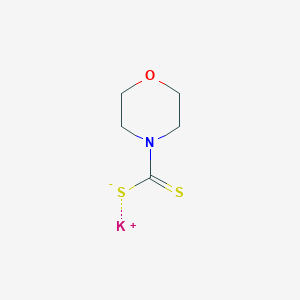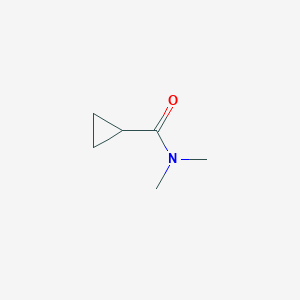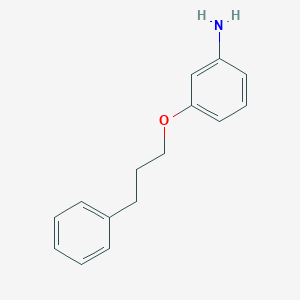
3-(3-Phenylpropoxy)aniline
Vue d'ensemble
Description
“3-(3-Phenylpropoxy)aniline” is an organic compound . It is also known as "4-(3-Phenylpropoxy)aniline" . The compound has a molecular formula of C15H17NO .
Molecular Structure Analysis
The molecular structure of “3-(3-Phenylpropoxy)aniline” consists of an aniline (phenylamine) group attached to a phenylpropoxy group . The molecular weight is 227.302 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Phenylpropoxy)aniline” include a molecular weight of 227.31 and a density of 1.085g/cm3 . The boiling point is 404ºC at 760mmHg .Applications De Recherche Scientifique
Catalytic Oxidation of Phenolic and Aniline Compounds Fe(3)O(4) magnetic nanoparticles (MNPs) have been used to remove phenol and aniline from aqueous solutions, demonstrating the potential for 3-(3-Phenylpropoxy)aniline in environmental remediation applications. These nanoparticles exhibited excellent catalytic ability to eliminate substituted phenolic and aniline compounds under various conditions (Zhang et al., 2009).
Corrosion Inhibition The compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline (L) shows promise as a corrosion inhibitor for mild steel in acidic environments. This research indicates the utility of aniline derivatives in protective coatings and industrial applications (Daoud et al., 2014).
Electronic States and Binding Sites of Metal-Aniline Complexes The study of group 3 metal-aniline complexes, including their binding sites and electronic states, is crucial for understanding the interaction between metals and aniline derivatives. This research is relevant for applications in material science and molecular electronics (Kumari et al., 2013).
Photophysics and Electroluminescence Aniline derivatives, such as N,N-Di(6-phenylpyridin-2-yl)aniline, are used in the development of luminescent platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs) and could be relevant for the development of new electroluminescent materials (Vezzu et al., 2010).
Photocatalytic Conversion in Chemistry The photocatalytic reduction of nitrobenzene to aniline using cadmium sulfide quantum dots (CdS QDs) represents an innovative approach in chemical synthesis, highlighting the role of aniline derivatives in advanced photocatalytic processes (Jensen et al., 2016).
Safety And Hazards
Aniline, a component of “3-(3-Phenylpropoxy)aniline”, is considered hazardous. It can cause serious eye irritation, skin sensitization, genetic defects, and organ damage through prolonged or repeated exposure . Specific safety and hazard information for “3-(3-Phenylpropoxy)aniline” is not available in the search results.
Propriétés
IUPAC Name |
3-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHOYGXEORYNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330181 | |
| Record name | 3-(3-phenylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropoxy)aniline | |
CAS RN |
17823-87-9 | |
| Record name | 3-(3-phenylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



